![molecular formula C16H16N2O2 B2528578 (3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone CAS No. 1904303-80-5](/img/structure/B2528578.png)
(3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone
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Description
Synthesis Analysis
The synthesis of PYM or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of pyridine derivatives, a key component of PYM, involves reactions such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Other reactions include the addition of Grignard reagents to pyridine N-oxides, and the cross-coupling of aryl bromides with pyridyl aluminum reagents .Molecular Structure Analysis
The structure of PYM contains a pyridine ring, known for its biological activity, and an azetidinone moiety, which is responsible for the unique properties of this compound.Chemical Reactions Analysis
The chemical reactions involving PYM or similar compounds are complex and involve multiple steps. For instance, the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, yields 2-substituted pyridines . Other reactions include the cross-coupling of aryl bromides with pyridyl aluminum reagents .Scientific Research Applications
Antibiotics and Medicinal Chemistry
The 2-azetidinone ring system, commonly referred to as β-lactam, plays a crucial role in antibiotics. It serves as the structural basis for several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to treat bacterial infections and other diseases . Researchers have explored novel derivatives of 2-azetidinones, including 3-pyrrole-substituted ones, to enhance their pharmacological properties.
Green Synthesis
A notable feature of this compound is its green and practical synthesis method. Researchers have developed a microwave-assisted approach using catalytic amounts of molecular iodine. This method allows for the efficient synthesis of 3-pyrrole-substituted 2-azetidinones, even with various substituents at N-1 and C-4 positions. The rapidity and excellent reaction yields result from a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation .
Herbicidal Activity
While the primary focus has been on antibiotics, derivatives of 3-pyrrole-substituted 2-azetidinones have also shown promise in herbicidal applications. Researchers have designed substituted 3-(pyridin-2-yl)phenylamino derivatives, some of which exhibit robust herbicidal activity. These compounds could contribute to effective weed control in agriculture .
Versatile Building Blocks
Beyond antibiotics and herbicides, β-lactams (including 2-azetidinones) have emerged as versatile building blocks. Researchers use them as key intermediates in synthetic strategies. The β-lactam synthon method leverages the reactivity of the β-lactam ring to construct diverse chemical entities with various biological activities .
properties
IUPAC Name |
(2-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-5-2-3-7-15(12)16(19)18-10-14(11-18)20-13-6-4-8-17-9-13/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHVNGBRXLEINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone |
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